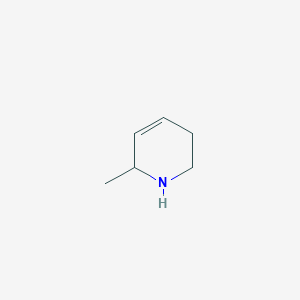
Pyridine, 1,2,5,6-tetrahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,5,6-tetrahydro-2-methyl- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a methyl group attached to the second carbon. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon can yield Pyridine, 1,2,5,6-tetrahydro-2-methyl- . Another method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of Pyridine, 1,2,5,6-tetrahydro-2-methyl- often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts such as palladium or platinum to facilitate the reduction of pyridine derivatives . The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with reduction typically occurring under high pressure and temperature, while oxidation and substitution can occur under milder conditions .
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyridine, 1,2,5,6-tetrahydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridine, 1,2,5,6-tetrahydro-2-methyl- include other tetrahydropyridines and pyridine derivatives such as:
- 1,2,3,6-Tetrahydropyridine
- 2-Methylpyridine
- Piperidine
Uniqueness
What sets Pyridine, 1,2,5,6-tetrahydro-2-methyl- apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of the methyl group at the second position enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
127382-80-3 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
6-methyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
JHSFOVBZJMTSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















